molecular formula C21H26F3N5 B2361705 1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034525-27-2

1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B2361705
CAS No.: 2034525-27-2
M. Wt: 405.469
InChI Key: VTJVDWHNPFGUPI-UHFFFAOYSA-N
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Description

1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a complex synthetic compound designed for advanced pharmacological research, featuring a piperazine-piperidine scaffold that is prevalent in modern drug discovery . Piperazine-based compounds are recognized for their versatile interaction with a wide range of biological targets, including various enzymes and receptors, which makes them invaluable for investigating new therapeutic pathways . This specific derivative is of significant interest in the development of potential antiviral agents, as structurally similar piperazine and piperidine compounds have demonstrated robust activity against viruses such as HCV and SARS-CoV-2 . Furthermore, its molecular framework suggests potential applicability in central nervous system (CNS) disorder research, given that analogous compounds have been explored for their activity on dopamine and serotonin receptors, targets relevant to neuropsychiatric conditions . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability and membrane permeability, thereby optimizing its physicochemical profile for biological studies . Researchers can leverage this molecule as a key chemical tool for probing complex biological mechanisms, screening for new enzyme inhibitors, or as a sophisticated scaffold in the design of novel therapeutic candidates.

Properties

IUPAC Name

1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N5/c22-21(23,24)19-2-1-3-20(26-19)29-14-12-28(13-15-29)18-6-10-27(11-7-18)16-17-4-8-25-9-5-17/h1-5,8-9,18H,6-7,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJVDWHNPFGUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with pyridine and trifluoromethyl groups, which are known to influence biological activity. The structural formula can be represented as follows:

C18H21F3N4\text{C}_{18}\text{H}_{21}\text{F}_3\text{N}_4

Table 1: Structural Components

ComponentDescription
Piperazine RingCentral structure
Pyridine RingsTwo pyridine moieties
TrifluoromethylEnhances lipophilicity and activity

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study reported that similar piperazine derivatives showed effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests a promising avenue for developing anti-tubercular agents.

Anticancer Properties

Piperazine derivatives have also been explored for their anticancer potential. In vitro studies demonstrated that certain piperazine-based compounds induced apoptosis in cancer cell lines, showing cytotoxicity superior to standard treatments like bleomycin . The mechanism involves interaction with specific protein targets, which may enhance their efficacy against tumors.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to This compound :

  • Anti-Tubercular Activity : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, with some compounds achieving IC90 values as low as 3.73 μM, indicating strong anti-tubercular potential .
  • Cytotoxicity Assessment : In a study assessing human embryonic kidney (HEK-293) cells, several piperazine derivatives were found to be non-toxic at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .
  • Mechanism of Action : Docking studies revealed that these compounds interact effectively with target proteins involved in cell proliferation and apoptosis, supporting their use in cancer therapy .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest good oral bioavailability and a favorable clearance profile, which are critical for therapeutic applications.

Table 2: Pharmacokinetic Profile

ParameterValue
Oral Bioavailability31.8%
Clearance (mL/h/kg)82.7 ± 1.97
Acute ToxicityNo toxicity at 2000 mg/kg

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the piperidine and piperazine rings, leading to differences in physicochemical properties, receptor affinity, and metabolic stability. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs

Compound Name/ID Piperidine Substituent Piperazine Substituent Molecular Weight (g/mol) Key Properties/Notes References
Target Compound Pyridin-4-ylmethyl 6-(Trifluoromethyl)pyridin-2-yl 424.46 High metabolic stability; potential CNS activity due to dual heterocyclic motifs
1-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine 5-Methylthiophen-2-ylmethyl 6-(Trifluoromethyl)pyridin-2-yl 424.53 Increased lipophilicity (thiophene group); may enhance blood-brain barrier penetration
1-[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine Tetrahydro-2H-pyran-4-yl 5-(Trifluoromethyl)pyridin-2-yl ~423.46 Improved aqueous solubility due to oxygen-rich tetrahydropyran
1-(6-(Trifluoromethyl)pyridin-2-yl)piperazine (A24) None 6-(Trifluoromethyl)pyridin-2-yl 257.22 Simplified structure; likely used as an intermediate in complex syntheses
5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7j) N/A (pentanamide backbone) 2-Cyanophenyl ~463.57 Amide linker improves bioavailability; targets dopamine D3 receptors
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) N/A (benzoyl-piperazine hybrid) 4-Chloro-3-(trifluoromethyl)benzoyl 530.00 High molecular weight; benzoyl group may reduce metabolic clearance

Key Observations

The trifluoromethyl group in all analogs enhances resistance to oxidative metabolism .

Impact of Heterocyclic Moieties :

  • Pyridine rings (e.g., in the target compound and A24 ) enable hydrogen bonding and π-π interactions, critical for receptor binding.
  • Replacing pyridin-4-ylmethyl with tetrahydro-2H-pyran-4-yl () introduces ether oxygen, improving solubility but possibly reducing membrane permeability.

Pharmacological Implications :

  • Amide-linked analogs (e.g., 7j ) demonstrate modularity in targeting dopamine receptors, while benzoyl-piperazine derivatives (e.g., 8b ) may prioritize enzyme inhibition due to bulkier substituents.

Synthetic Strategies :

  • The target compound’s synthesis likely involves coupling a pyridin-4-ylmethyl-piperidine intermediate with 6-(trifluoromethyl)pyridin-2-yl-piperazine, analogous to methods in .
  • SuFEx chemistry () and carbodiimide-mediated couplings () are common for introducing sulfonyl or amide groups in related structures.

Preparation Methods

Piperidine Core Functionalization

The piperidine ring is functionalized at the 4-position through reductive amination or nucleophilic substitution. Patent CN102603611B details a method for synthesizing trifluoromethyl-piperidine derivatives using sulfur tetrafluoride (SF₄) under high-pressure conditions. For example, 4-piperidinecarboxylic acid reacts with SF₄ in a trichloromethane/hydrofluoric acid solvent system at 85°C for 3 hours, yielding 4-(trifluoromethyl)piperidine with 80.1% efficiency.

Synthesis of 4-(6-(Trifluoromethyl)pyridin-2-yl)piperazine

Trifluoromethylpyridine Preparation

6-(Trifluoromethyl)pyridin-2-amine is synthesized via directed ortho-metalation (DoM) of 2-aminopyridine followed by reaction with trifluoromethyl iodide. Alternatively, the trifluoromethyl group is introduced using Umemoto’s reagent (S-trifluoromethyl-dibenzothiophenium tetrafluoroborate) under radical conditions.

Piperazine Coupling

The amine group of 6-(trifluoromethyl)pyridin-2-amine undergoes Buchwald-Hartwig coupling with 1-benzhydrylpiperazine using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand. Deprotection via hydrogenolysis yields 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine with 70–75% overall yield.

Final Coupling and Purification

Nucleophilic Amination

The intermediates are coupled via a nucleophilic amination reaction. 1-(Pyridin-4-ylmethyl)piperidin-4-amine reacts with 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) in acetonitrile at 80°C for 12 hours.

Palladium-Mediated Cross-Coupling

Alternatively, a palladium-catalyzed C–N coupling employs Pd(OAc)₂, BINAP, and cesium carbonate in toluene at 110°C, achieving 65–70% yield. This method reduces side products compared to nucleophilic approaches.

Optimization and Challenges

Solvent and Temperature Effects

  • Trichloromethane/HF Systems : Critical for SF₄-mediated trifluoromethylation but require specialized stainless-steel reactors.
  • Polar Aprotic Solvents : DMF and acetonitrile enhance coupling efficiency but may necessitate rigorous drying.

Byproduct Management

  • Thionyl Difluoride (SOF₂) : Generated during SF₄ reactions, neutralized with NaOH scrubbing.
  • Pd Catalyst Removal : Achieved via silica gel chromatography or activated charcoal filtration.

Comparative Data on Synthetic Routes

Method Conditions Yield (%) Purity (%) Source
SF₄ Trifluoromethylation 85°C, 3h, CHCl₃/HF 80.1 95
Buchwald-Hartwig Coupling Pd₂(dba)₃, Xantphos, 100°C 75 98
Nucleophilic Amination K₂CO₃, TBAB, 80°C 68 92
Palladium C–N Coupling Pd(OAc)₂, BINAP, 110°C 70 94

Scalability and Industrial Considerations

The SF₄-based method, while efficient, poses safety challenges due to HF handling. Large-scale production may favor palladium-catalyzed routes despite lower yields, as they avoid corrosive reagents. Continuous-flow systems could mitigate risks in trifluoromethylation steps, though no literature yet reports this for the target compound.

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., δ 8.18–8.12 ppm for pyridine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to confirm molecular weight (e.g., m/z 328.1597 for a related piperazine derivative) .
  • HPLC : Purity assessment using reversed-phase columns with UV detection .

How can reaction conditions be optimized to improve the yield of the target compound during coupling reactions?

Advanced Question

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction homogeneity and efficiency .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions, with ligand screening to reduce side products .
  • Temperature Control : Stepwise heating (e.g., 40°C → 70°C) to drive reaction completion while minimizing decomposition .
  • Sonication : Homogenization of reaction mixtures to improve reagent interaction .

What methodologies are employed to study the interaction of this compound with biological targets such as enzymes or receptors?

Advanced Question

  • Radioligand Binding Assays : Competitive binding studies using 3^3H-labeled ligands to quantify affinity for receptors (e.g., serotonin or dopamine receptors) .
  • Surface Plasmon Resonance (SPR) : Real-time kinetic analysis of target binding .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and affinity .

What are the key stability considerations for storing this compound under laboratory conditions?

Basic Question

  • Storage Conditions : Protect from light and moisture; store at –20°C in airtight containers under inert gas (e.g., argon) .
  • Decomposition Risks : Avoid exposure to oxidizers, which may generate toxic byproducts (e.g., nitrogen oxides) .

How can computational chemistry methods predict the binding affinity of this compound to specific receptors?

Advanced Question

  • Docking Simulations : Use software like Schrödinger Suite or GROMACS to model interactions with receptor active sites .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between derivatives .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., trifluoromethylpyridine) for target engagement .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Question

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection : Use NIOSH-approved respirators (e.g., P95) if airborne particles are generated .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

How should researchers address discrepancies in reported biological activities of similar piperazine derivatives?

Advanced Question

  • Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature) to isolate variables .
  • Purity Verification : Use HPLC and NMR to confirm compound integrity, as impurities may skew results .
  • Meta-Analysis : Compare datasets across studies to identify trends (e.g., trifluoromethyl groups enhancing receptor selectivity) .

What strategies are effective for synthesizing derivatives to explore structure-activity relationships?

Advanced Question

  • Substituent Variation : Modify pyridine or piperazine moieties via alkylation/acylation to probe steric/electronic effects .
  • Bioisosteric Replacement : Replace trifluoromethyl with chloro or methyl groups to assess hydrophobicity impacts .
  • Parallel Synthesis : Utilize combinatorial libraries to screen multiple derivatives efficiently .

What chromatographic techniques are most reliable for assessing the purity of this compound post-synthesis?

Basic Question

  • Reversed-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation .
  • TLC Monitoring : Silica gel plates with UV visualization to track reaction progress .

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